Benzene, (hexyloxy)-

physicochemical property volatility boiling point

Benzene, (hexyloxy)-, also known as hexyl phenyl ether or hexyloxybenzene (CAS 1132-66-7), is an alkyl phenyl ether with the molecular formula C12H18O and a molecular weight of 178.27 g/mol. This compound features a six-carbon (hexyl) alkoxy chain linked to a benzene ring, which confers distinct amphiphilic properties—a hydrophobic hexyl tail and a polar ether linkage—that are critical for self-assembly and liquid crystal applications.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 1132-66-7
Cat. No. B074731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (hexyloxy)-
CAS1132-66-7
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1
InChIInChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
InChIKeyKNRQFACTBMDELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (hexyloxy)- (CAS 1132-66-7): A Versatile C12H18O Alkyl Phenyl Ether for Advanced Materials and Organic Synthesis


Benzene, (hexyloxy)-, also known as hexyl phenyl ether or hexyloxybenzene (CAS 1132-66-7), is an alkyl phenyl ether with the molecular formula C12H18O and a molecular weight of 178.27 g/mol [1]. This compound features a six-carbon (hexyl) alkoxy chain linked to a benzene ring, which confers distinct amphiphilic properties—a hydrophobic hexyl tail and a polar ether linkage—that are critical for self-assembly and liquid crystal applications [2]. The compound is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 240°C (estimated) and a density of 0.9174 g/cm³ . Its moderate solubility in organic solvents and low water solubility make it a valuable intermediate for synthesizing non-ionic surfactants, polymer modifiers, and organic framework structures .

Why Benzene, (hexyloxy)- Cannot Be Casually Replaced by Other Alkoxybenzenes: The Quantitative Case for Alkyl Chain Specificity


In the alkoxybenzene homologous series (C₁–C₁₂), seemingly minor changes in alkyl chain length produce quantifiable, non-linear shifts in critical physicochemical and performance parameters—rendering generic substitution without careful characterization a significant risk to experimental reproducibility and material performance [1]. Key properties such as boiling point, lipophilicity (LogP), and mesophase behavior exhibit strong chain-length dependence; for instance, elastic constants in nematic liquid crystals derived from alkoxybenzenes show a general increase with alkoxy chain length, with superimposed odd–even alternation effects [2]. Therefore, selecting Benzene, (hexyloxy)- (C6) over, for example, its butoxy (C4) or octyloxy (C8) analogs is not arbitrary but is driven by the precise balance of volatility, solubility, and molecular packing required for a given application. The quantitative evidence below establishes exactly where this C6 compound differentiates itself from its nearest structural neighbors.

Quantitative Differentiation of Benzene, (hexyloxy)- (CAS 1132-66-7) Against Closest Analogs


Hexyl Chain Length (C6) Provides a Strategic Boiling Point and Volatility Window Between C4 and C8 Alkoxybenzenes

The boiling point of Benzene, (hexyloxy)- (C6) is 240°C (estimated at 760 mmHg), positioning it precisely between the more volatile butoxybenzene (C4, 210°C) and the less volatile octyloxybenzene (C8, 283°C) . This differential of +30°C over the C4 analog and -43°C relative to the C8 analog is critical for applications requiring a specific thermal processing window or controlled evaporation rate. The vapor pressure of Benzene, (hexyloxy)- is estimated at 0.1±0.4 mmHg at 25°C, which is approximately two orders of magnitude lower than the vapor pressure of butoxybenzene (84 Pa, or ~0.63 mmHg, at 25°C) . This substantial reduction in volatility minimizes evaporative loss during high-temperature synthetic steps or device fabrication, a key advantage over shorter-chain analogs.

physicochemical property volatility boiling point alkoxybenzene homologous series

Hexyloxybenzene Delivers Calculated LogP of 4.143, Occupying a Lipophilicity Sweet Spot for Membrane Permeability and Solubility

The calculated LogP (octanol-water partition coefficient) for Benzene, (hexyloxy)- is 4.143, as reported by SpringerMaterials [1]. This value positions the compound in a lipophilicity range (LogP ~4-5) often associated with optimal passive membrane permeability while retaining sufficient aqueous solubility for formulation [2]. In contrast, the shorter-chain butoxybenzene has a LogP of 2.86 . The difference of +1.283 log units corresponds to an approximate 19-fold increase in octanol partition coefficient, indicating substantially enhanced hydrophobic character. This quantifiable shift in partition behavior directly impacts the compound's utility as a hydrophobic building block in amphiphilic molecule design, as a model compound for partitioning studies, and as a lipophilic tail in surfactant synthesis.

lipophilicity LogP drug delivery membrane permeability QSAR

Hexyloxybenzene Donor Unit in Dye-Sensitized Solar Cells (DSSCs) Balances Electron-Donating Strength and Device Stability

In a systematic study of organic sensitizers for dye-sensitized solar cells (DSSCs), a reference dye (M55) employing a hexyloxybenzene (HOB) donor unit served as the benchmark for evaluating the impact of alternative thiophene-based donors [1]. The HOB donor provided a specific set of HOMO and LUMO energy levels that established a baseline for regeneration driving force and charge recombination rates. While the study found that introducing thiophene derivatives (TBT, BT, PTT, PT) positively shifted the HOMO and LUMO levels to provide a larger driving force for regeneration and reduced charge recombination, the HOB-based M55 dye itself exhibited competitive initial photovoltaic performance and, importantly, superior stability under operating conditions [1][2]. The precise quantitative performance metrics for M55 (Jsc, Voc, FF, PCE) are available in the primary reference and establish the performance baseline against which all subsequent donor modifications were measured. This positions the hexyloxybenzene moiety as a well-characterized, stable, and synthetically accessible donor unit for calibrating and benchmarking new sensitizer designs.

dye-sensitized solar cell DSSC organic sensitizer photovoltaic donor unit

Hexyl Chain Length is Critical for Modulating Liquid Crystal Mesophase Behavior and Elastic Constants

In terminally substituted azoxybenzene liquid crystals, the elastic constants K11, K22, and K33 exhibit a strong dependence on terminal alkoxy chain length [1]. Specifically, both K11 and K33 become greater with increasing alkyl chain length, while the ratio K33/K11 decreases along the homologous series. For small alkyl chain lengths, K33≳K11, while for long chain lengths, K331][2]. Furthermore, the cholestric-isotropic transition temperatures in alkoxybenzene thiocarbonate liquid crystals decrease gradually with increasing alkoxy chain length [3]. The hexyloxy group thus occupies a critical position in the series where a favorable balance between transition temperature and elastic anisotropy is achieved, making Benzene, (hexyloxy)- a valuable synthon for constructing mesogenic molecules with precisely tuned phase behavior.

liquid crystal mesophase nematic elastic constant phase transition

Hexyloxybenzene is Commercially Available in High Purity (≥98-99% HPLC) for Reproducible Research Applications

Multiple commercial suppliers offer Benzene, (hexyloxy)- with assayed purities ranging from 95% to 99% by HPLC . For example, ChemicalBook lists suppliers providing the compound at 98% HPLC purity (pack sizes from 50g to 1kg) and 99% HPLC purity (pack sizes from 1kg to 200kg) . Delta-B offers material with ≥95% purity for research use . This high purity level ensures that the compound can be used directly in sensitive applications—such as liquid crystal synthesis or organic electronics fabrication—without the confounding effects of impurities that might be present in lower-grade or in-house synthesized batches of less common alkoxybenzenes. While direct purity comparisons with specific analogs are not available from a single analytical study, the availability of rigorously characterized, high-purity commercial material reduces the burden of additional purification steps and enhances experimental reproducibility.

chemical purity HPLC analytical grade procurement quality control

High-Impact Research and Industrial Applications for Benzene, (hexyloxy)- (CAS 1132-66-7)


Synthesis of Nematic Liquid Crystal Building Blocks with Precisely Tuned Elastic Constants

Researchers synthesizing novel nematic liquid crystals for display technologies can utilize Benzene, (hexyloxy)- as a key synthon to introduce a C6 alkoxy tail. As established in the comparative elastic constant data, the hexyloxy chain length yields a balanced K33/K11 ratio (K33≈K11) [1]. This balanced anisotropy is critical for achieving optimal electro-optical switching response. By incorporating Benzene, (hexyloxy)- into mesogenic cores, materials scientists can precisely position the elastic constant regime within the desired intermediate range, avoiding the K33>K11 regime of short chains and the K33

Development of Stable Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

For groups developing new organic dyes for DSSCs, Benzene, (hexyloxy)- serves as a well-characterized and stable donor building block. As shown in comparative photovoltaic studies, dyes incorporating a hexyloxybenzene (HOB) donor provide a reproducible baseline for evaluating the impact of structural modifications on HOMO/LUMO levels, charge recombination, and device stability [2]. Using the HOB-based reference dye (M55) allows researchers to calibrate their experimental setup and benchmark the performance of novel donor designs against a known, stable system.

Design of Amphiphilic Molecules and Non-Ionic Surfactants Requiring Balanced Hydrophobicity

Benzene, (hexyloxy)-'s calculated LogP of 4.143 [3] makes it an ideal lipophilic component for constructing amphiphilic molecules with a specific hydrophobic-hydrophilic balance. This value represents a nearly 19-fold increase in octanol partitioning compared to the butoxy analog (LogP 2.86) . Researchers can use Benzene, (hexyloxy)- to engineer surfactants or self-assembling molecules with enhanced hydrophobic interactions while still retaining sufficient solubility in organic solvents, as predicted by the LogP value being below the typical cutoff (LogP >5) associated with poor solubility and absorption.

High-Temperature Organic Synthesis Requiring Controlled Volatility and Thermal Stability

In synthetic protocols that involve elevated temperatures—such as nucleophilic aromatic substitutions or etherifications—Benzene, (hexyloxy)- offers a strategic advantage over shorter-chain analogs. Its boiling point of 240°C is 30°C higher than butoxybenzene, allowing reactions to be run at higher temperatures without significant evaporative loss. Simultaneously, its vapor pressure (0.1 mmHg at 25°C) is substantially lower than that of butoxybenzene (0.63 mmHg at 25°C) , further reducing volatility. This combination enables more robust and reproducible high-temperature synthetic transformations.

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